molecular formula C4H7N3S B7764441 4,5-dimethyl-1,2,4-triazole-3-thiol

4,5-dimethyl-1,2,4-triazole-3-thiol

Cat. No.: B7764441
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
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Description

The compound with the PubChem 4,5-dimethyl-1,2,4-triazole-3-thiol is known as Carbonyldiimidazole. It is an organic compound with the molecular formula C7H6N4O. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamation: It can convert alcohols into carbamates.

    Ureation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.

    Polymer Chemistry: It is used in the preparation of polymers and copolymers.

    Bioconjugation: It is used to link biomolecules in bioconjugation reactions.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols. The pathways involved include the formation of amides, carbamates, ureas, and esters .

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride. Similar compounds include:

Carbonyldiimidazole stands out due to its ease of handling and lower toxicity compared to phosgene and DCC .

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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